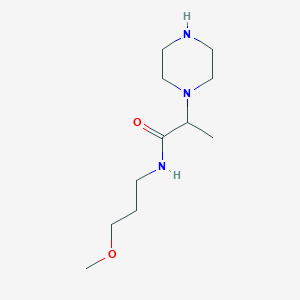

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide

Description

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide is a secondary amine derivative characterized by a piperazine ring linked to a propanamide backbone, with a 3-methoxypropyl substituent on the nitrogen atom.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-10(14-7-5-12-6-8-14)11(15)13-4-3-9-16-2/h10,12H,3-9H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZCGOUDVRTKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCOC)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide typically involves the reaction of 3-methoxypropylamine with 2-chloropropanoyl chloride, followed by the introduction of a piperazine ring. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: 3-methoxypropylamine reacts with 2-chloropropanoyl chloride in the presence of triethylamine.

Step 2: The intermediate product is then reacted with piperazine to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-(3-hydroxypropyl)-2-(piperazin-1-yl)propanamide.

Reduction: Formation of N-(3-methoxypropyl)-2-(piperazin-1-yl)propanol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

The structural and functional analogs of N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide can be categorized based on variations in substituents, synthetic routes, and biological relevance. Below is a comparative analysis with key examples from the literature:

Structural Analogs with Piperazine Moieties

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., fluorine in compound 3l ) or aromatic systems (e.g., dichlorophenyl in ) may enhance binding affinity to biological targets compared to the methoxypropyl group in the reference compound.

- Synthetic Accessibility : The reference compound lacks detailed synthetic protocols in the evidence, whereas analogs like 3l were synthesized efficiently (76% yield) using silica chromatography .

- Functional Versatility : The N,O-bidentate directing group in highlights the role of structural motifs in enabling catalytic applications, a feature absent in the reference compound.

Pharmacological Potential

For example, compound 3l’s fluorinated aryl group may mimic ligands for serotonin or dopamine receptors . In contrast, the reference compound’s methoxypropyl chain could influence solubility and blood-brain barrier penetration.

Physicochemical Properties

- Lipophilicity : The methoxypropyl group in the reference compound likely increases hydrophilicity compared to benzoyl or fluorophenyl analogs, affecting membrane permeability.

- Stability : Piperazine derivatives are prone to metabolic oxidation, but substituents like fluorine (in 3l) or methoxy groups may mitigate this via steric or electronic effects .

Biological Activity

N-(3-methoxypropyl)-2-(piperazin-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common scaffold in pharmacology known for its ability to interact with various biological targets. The methoxypropyl group enhances its solubility and bioavailability, making it a suitable candidate for further biological investigations.

This compound acts primarily by interacting with specific receptors and enzymes in the body. The piperazine moiety allows the compound to mimic natural ligands, facilitating binding to receptors involved in several biological pathways. This interaction can modulate receptor activity, influencing processes such as neurotransmission and cell signaling.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in several areas:

- Neurological Disorders : Preliminary studies suggest that it may affect neurotransmitter systems, potentially offering benefits in the treatment of conditions like depression and anxiety.

- Cancer Treatment : The compound has been investigated for its role as an inhibitor of ubiquitin-specific protease 7 (USP7), which is implicated in various cancers. Inhibition of USP7 can lead to the suppression of tumor growth and metastasis .

- Pain Management : There is emerging evidence that compounds similar to this compound may inhibit pathways associated with pain perception, suggesting potential use in analgesic therapies .

Case Studies

- Inhibition of USP7 : A study demonstrated that compounds targeting USP7 could effectively reduce tumor growth in preclinical models. The mechanism involves disrupting the protein's role in regulating oncogenes .

- Neuropharmacological Effects : In vitro assays indicated that this compound modulates serotonin receptors, which could translate into anxiolytic effects observed in animal models .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.